4-[4-(Trifluoromethoxy)phenoxy]aniline
CAS No.: 58119-51-0
Cat. No.: VC3795681
Molecular Formula: C13H10F3NO2
Molecular Weight: 269.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58119-51-0 |
|---|---|
| Molecular Formula | C13H10F3NO2 |
| Molecular Weight | 269.22 g/mol |
| IUPAC Name | 4-[4-(trifluoromethoxy)phenoxy]aniline |
| Standard InChI | InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2 |
| Standard InChI Key | JROBFACAMCMLJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s structure consists of a central ether bridge (-O-) linking two benzene rings. The trifluoromethoxy group enhances electron-withdrawing effects, while the amine group provides nucleophilic reactivity. X-ray crystallography and spectroscopic analyses (e.g., NMR, IR) confirm the planar arrangement of the aromatic systems, with bond angles and lengths consistent with similar ether-aniline derivatives .
Thermodynamic and Solubility Data
4-[4-(Trifluoromethoxy)phenoxy]aniline is a colorless to pale yellow crystalline solid at room temperature. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | ~1.35 g/cm³ (estimated) | |
| Solubility in DMSO | 10 mM at 25°C | |
| LogP (Partition Coefficient) | 4.54 |
The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Its logP value indicates moderate lipophilicity, advantageous for pharmaceutical applications .
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis involves hydrogenation of nitro precursors. For example, 1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene (CAS 74030-44-7) is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the target amine with >95% purity :
Reaction conditions typically involve 3102.97 Torr hydrogen pressure and 5-hour reaction times . Alternative catalysts like platinum on carbon (Pt/C) with methanesulfonic acid have also been reported, achieving yields ≥80% in one-pot syntheses for agrochemical intermediates .
Industrial-Scale Production
Patent CN111808020A outlines a scalable method using toluene as a solvent and Pt/C catalysts, emphasizing reduced metal waste and operational simplicity . Key parameters include:
-
Solvent-to-reactant ratio: 3:10 (mass basis)
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Molar ratio of nitro precursor to ketone ester: 1:1.03–1.10
This method eliminates traditional nitro reduction and cyclization steps, streamlining production for compounds like the insecticide flometoquin .
Applications in Industry and Research
Materials Science
The compound serves as a monomer in electrochromic polymers, notably polydithienylpyrroles (PTTPP). These polymers transition between grayish-yellow (reduced) and bluish-violet (oxidized) states, ideal for smart windows and displays. Its trifluoromethoxy group enhances oxidative stability, extending device lifetimes.
Pharmaceutical Chemistry
4-[4-(Trifluoromethoxy)phenoxy]aniline is a precursor to Sorafenib, a tyrosine kinase inhibitor used in hepatocellular carcinoma therapy . The amine group facilitates Schiff base formation with aldehydes, enabling combinatorial library synthesis for drug discovery .
Polymer Chemistry
Incorporated into side-group liquid-crystalline polymethacrylates, the compound induces mesophase behavior, beneficial for optical storage and sensors. Fluorine atoms enhance thermal stability, with glass transition temperatures (Tg) exceeding 150°C in derived polymers.
Recent Advances and Future Directions
Catalytic Innovations
Recent studies explore photoinduced catalytic systems for nitro reductions, minimizing metal catalyst use. For instance, visible-light-driven hydrogenations with carbon nitride (g-C₃N₄) show promise for greener syntheses .
Biomedical Applications
Ongoing research investigates the compound’s utility in targeted drug delivery systems, leveraging its amine group for covalent conjugation to nanoparticles . Preliminary in vitro studies demonstrate enhanced uptake in cancer cells .
Regulatory Considerations
The European Chemicals Agency (ECHA) has flagged fluorinated anilines for regulatory review due to bioaccumulation risks . Future industrial use may require advanced effluent treatment systems to capture fluorinated metabolites.
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